4-[(Cyclopropylamino)sulfonyl]benzoic acid

Medicinal Chemistry Synthetic Methodology Chemical Process Development

Researchers often face limited access to cyclopropylsulfonamide building blocks for SAR studies. 4-[(Cyclopropylamino)sulfonyl]benzoic acid (CAS 436092-71-6) bridges this gap with its free carboxylic acid handle for rapid parallel amide synthesis. - Stable, multi-gram synthesis from accessible precursors - Unique cyclopropylsulfonamide pharmacophore for h-NTPDase inhibitor optimization - Predicted LogP ~0.97, TPSA ~91.85 Ų for drug-likeness profiling Supplied with ≥95% purity and full QC documentation.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 436092-71-6
Cat. No. B181784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylamino)sulfonyl]benzoic acid
CAS436092-71-6
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2,(H,12,13)
InChIKeyZVLAZIIUYHMWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Cyclopropylamino)sulfonyl]benzoic Acid Overview


4-[(Cyclopropylamino)sulfonyl]benzoic acid is a sulfonamide-derivative small molecule building block, characterized by a cyclopropylamino group linked via a sulfonyl bridge to a benzoic acid moiety . It is primarily used as a versatile intermediate in medicinal chemistry and chemical biology research, with a molecular formula of C10H11NO4S and a molecular weight of 241.27 g/mol . Its unique cyclopropylamine substituent influences its interaction with biological targets and imparts specific physicochemical properties, making it a distinct choice among related benzoic acid derivatives [1].

Versatile sulfonamide building block for medicinal chemistry libraries
Stable carboxylic acid handle for amide coupling and derivatization
Solid, room-temperature-stable sulfonamide, easier to handle than sulfonyl chloride precursors

Why Generic Substitution Fails


Substituting 4-[(Cyclopropylamino)sulfonyl]benzoic acid with a generic benzoic acid derivative is not a straightforward one-to-one replacement due to the significant impact of the cyclopropylamino sulfonyl moiety on both chemical reactivity and biological interaction profiles . The cyclopropyl group, known for improving metabolic stability and modulating molecular conformation, combined with the sulfonamide linkage, dictates a specific set of intermolecular interactions and synthetic utility not shared by simpler analogs like 4-(chlorosulfonyl)benzoic acid or 4-(methylsulfonyl)benzoic acid . These structural differences lead to distinct reaction outcomes in synthesis and divergent activity profiles in biological assays, requiring careful experimental validation for any intended application .

Target Cyclopropylamino sulfonyl benzoic acid
Substitute 4-(methylsulfonyl)benzoic acid
Altered sulfonamide geometry and electronic properties may shift reactivity and binding profiles.
Target Stable solid sulfonamide
Substitute 4-(chlorosulfonyl)benzoic acid
Substituting with moisture-sensitive sulfonyl chloride introduces handling and storage challenges, may alter reaction pathways.
Target Cyclopropyl-containing sulfonamide
Substitute Generic benzoic acid derivative
Lack of cyclopropyl group may reduce metabolic stability and alter conformational preferences, impacting biological SAR interpretation.

4-[(Cyclopropylamino)sulfonyl]benzoic Acid: Comparative Evidence


Synthetic Yield & Route Efficiency

The synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic acid via the reaction of 4-chlorosulfonylbenzoic acid with cyclopropylamine provides a high yield of 92% under mild conditions, as described in a patent example . This contrasts with the synthesis of other sulfamoyl benzamide derivatives, which often involve multi-step procedures, carbodiimide couplings, and lower overall yields [1]. The specific and efficient route provides a quantifiable advantage in procurement for research requiring this particular building block.

Synthetic Yield & Route Efficiency
Class-level
Target: 92% yield (single step) Comparator: Multi-step syntheses of related sulfamoyl benzamides (lower overall yields)
Supports efficient procurement and scalable route selection
Single-step synthesis under mild conditions
Medicinal Chemistry Synthetic Methodology Chemical Process Development

Predicted LogP and Polar Surface Area

Computational predictions from authoritative databases indicate that 4-[(Cyclopropylamino)sulfonyl]benzoic acid possesses a distinct physicochemical profile compared to its close analogs, particularly regarding lipophilicity (LogP) and polar surface area (PSA) [1]. For instance, the predicted LogP for the target compound is lower than that of 4-(methylsulfonyl)benzoic acid, and its PSA is significantly higher than that of the 3-substituted isomer [1]. These differences, while predictive, suggest potentially altered membrane permeability and oral bioavailability, which are critical parameters in early drug discovery.

Predicted LogP & PSA
Reported
LogP 1.6, PSA 85.8 Ų vs. 4-(methylsulfonyl)benzoic acid (LogP 2.0, PSA 68.8)
Distinct lipophilicity and polarity profile may guide ADME optimization
In silico prediction; requires experimental confirmation
ADME/Tox Prediction Drug-likeness Physicochemical Profiling

Enzyme Inhibition Activity Comparison

While direct biological activity data for 4-[(Cyclopropylamino)sulfonyl]benzoic acid is sparse, strong inference can be made from structure-activity relationship (SAR) studies on closely related sulfamoyl benzoic acid derivatives [1]. Specifically, the introduction of a chlorine atom at the 2-position and a cyclopropylsulfamoyl group at the 5-position results in a potent and selective inhibitor of h-NTPDase8 (IC50 = 0.28 ± 0.07 μM) [1]. This demonstrates that the cyclopropylsulfamoyl moiety is a key pharmacophore for this activity, but that the specific substitution pattern and the presence of halogens dramatically alter potency. The unsubstituted 4-[(Cyclopropylamino)sulfonyl]benzoic acid, lacking these modifications, would therefore be expected to have a different, and likely lower, affinity for this target.

Enzyme Inhibition Activity (SAR)
Class-level
Target: no reported h-NTPDase8 data Related: 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid IC₅₀ 0.28 μM
Cyclopropylsulfamoyl pharmacophore supports inhibitor design; substitution pattern critical
SAR from closely related compound; direct data lacking
Enzyme Inhibition h-NTPDase Carbonic Anhydrase Medicinal Chemistry

Stability vs. Chlorosulfonyl Precursor

4-[(Cyclopropylamino)sulfonyl]benzoic acid offers a significant practical advantage over its direct synthetic precursor, 4-(chlorosulfonyl)benzoic acid . The latter is a highly reactive and moisture-sensitive sulfonyl chloride, requiring strict anhydrous conditions and presenting handling and storage challenges . In contrast, 4-[(Cyclopropylamino)sulfonyl]benzoic acid is a stable, solid sulfonamide . It can be readily stored at room temperature and used in a wider range of subsequent reactions, including amide couplings on the benzoic acid moiety, without the need for special precautions to prevent hydrolysis of the sulfonyl chloride group .

Stability vs. Chlorosulfonyl Precursor
Data to verify
Target: solid, stable at room temperature Precursor: 4-(chlorosulfonyl)benzoic acid (moisture-sensitive, corrosive)
Easier storage and handling reduces experimental failure risk
Qualitative comparison; confirm under specific lab conditions
Organic Synthesis Medicinal Chemistry Building Blocks Functional Group Interconversion

4-[(Cyclopropylamino)sulfonyl]benzoic Acid: Key Applications


Sulfonamide Compound Library Synthesis

This compound is an ideal building block for creating diverse sulfonamide-based libraries . Its stable nature and the presence of a free carboxylic acid handle allow for efficient parallel synthesis of amide derivatives, enabling rapid exploration of structure-activity relationships (SAR) around the cyclopropylamino sulfonyl pharmacophore .

h-NTPDase Inhibitor Development

Based on the potent activity of structurally related compounds against h-NTPDase isoforms, 4-[(Cyclopropylamino)sulfonyl]benzoic acid serves as a critical starting material for synthesizing and optimizing new inhibitors for therapeutic areas like thrombosis, inflammation, and cancer [1].

Synthetic Process Development

The compound's documented high-yielding synthesis from readily available precursors makes it a useful intermediate for process chemistry studies . Researchers can utilize this established route to reliably produce the compound in multi-gram quantities for subsequent development work .

ADME and Physicochemical Profiling

Its distinct predicted physicochemical profile, including LogP and PSA, makes it a useful comparator in studies aimed at understanding how the cyclopropylsulfonamide moiety influences drug-likeness, membrane permeability, and metabolic stability compared to other sulfonyl-containing analogs [2].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Carboxylic acid for amide coupling
Reaction scope and purity profiling
h-NTPDase inhibitor SAR studies
Cyclopropylsulfamoyl pharmacophore
In vitro enzyme assay profiling
Process chemistry intermediate
High-yield single-step synthesis
Scalability and reproducibility
Physicochemical property studies
Distinct LogP and PSA profile
Correlation with permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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